2-Fluoro-5-methoxy-4-methylbenzaldehyde
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Overview
Description
2-Fluoro-5-methoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 5-position, and a methyl group at the 4-position on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-methoxy-4-methylbenzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene. The synthetic route involves the following steps:
Nitration: 2-amino-5-methoxytoluene is nitrated to form 2-nitro-5-methoxytoluene.
Reduction: The nitro group is then reduced to an amino group, yielding 2-amino-5-methoxytoluene.
Diazotization and Fluorination: The amino group is diazotized and subsequently replaced with a fluorine atom to form 2-fluoro-5-methoxytoluene.
Formylation: Finally, the methyl group is oxidized to an aldehyde group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the same basic steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: 2-Fluoro-5-methoxy-4-methylbenzoic acid.
Reduction: 2-Fluoro-5-methoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-methoxy-4-methylbenzaldehyde is used in scientific research for its role as an intermediate in the synthesis of more complex molecules. Its applications include:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other aromatic derivatives.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-4-methylbenzaldehyde depends on its specific application and the target molecule it interacts with. Generally, the compound can act as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. The fluorine atom can influence the reactivity and stability of the compound, affecting its interaction with molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Lacks the methyl group at the 4-position.
2-Fluoro-4-methoxy-5-methylbenzaldehyde: Similar structure but with different positioning of the methoxy and methyl groups.
2-Fluoro-5-methylbenzaldehyde: Lacks the methoxy group at the 5-position
Uniqueness
The presence of both the methoxy and methyl groups, along with the fluorine atom, provides distinct electronic and steric properties that can be leveraged in various synthetic and research applications .
Properties
IUPAC Name |
2-fluoro-5-methoxy-4-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVFMGRDQFDCMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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